Band Gap Narrowing Across Iron Dichalcogenides: FeTe₂ Exhibits the Smallest Semiconducting Gap
Systematic transport measurements on FeX₂ (X = S, Se, Te) by Harada et al. demonstrate a monotonic decrease in the energy gap from FeS₂ to FeTe₂ across the temperature range 77–600 K . The energy gap values, estimated from the high-temperature dependence of electrical resistivity (E_Gh(ρ)), follow the trend FeS₂ > FeSe₂ > FeTe₂. Computational studies corroborate this with scissor-corrected band gap estimates of 1.40 eV (FeS₂), 1.02 eV (FeSe₂), and 0.88 eV (FeTe₂) [1]. This approximately 37% gap reduction from FeS₂ to FeTe₂ means FeTe₂ activates charge carriers at lower thermal energies, making it the preferred narrow-gap semiconductor in the iron dichalcogenide series for room-temperature electronic and thermoelectric devices where lower activation barriers are required.
| Evidence Dimension | Semiconducting energy band gap (E_g) |
|---|---|
| Target Compound Data | FeTe₂: ~0.88 eV (computational, scissor-corrected) [1]; E_Gh(ρ) systematically lower than FeSe₂ and FeS₂ across 77–600 K |
| Comparator Or Baseline | FeS₂: ~1.40 eV; FeSe₂: ~1.02 eV (computational, scissor-corrected) [1] |
| Quantified Difference | FeTe₂ band gap is ~37% smaller than FeS₂; ~14% smaller than FeSe₂ |
| Conditions | Computational: DFT with scissor correction [1]; Experimental: ρ(T) and R_H(T) measurements on synthetic polycrystalline samples, 77–600 K |
Why This Matters
Procurement of FeTe₂ over FeS₂ or FeSe₂ is justified when the application demands the narrowest attainable band gap within the iron dichalcogenide family for enhanced low-energy charge carrier activation.
- [1] M. Benkhedir et al., Electronic structure and optical properties of FeX₂ (X = S, Se, Te), INIS Repository, IAEA (2010). View Source
